molecular formula C12H25N3O3 B1609558 Lysyl-Isoleucine CAS No. 20556-13-2

Lysyl-Isoleucine

Cat. No. B1609558
CAS RN: 20556-13-2
M. Wt: 259.35 g/mol
InChI Key: FMIIKPHLJKUXGE-GUBZILKMSA-N
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Description

  • Lysine (symbol Lys or K) is an α-amino acid that is a precursor to many proteins. It contains an α-amino group (which is in the protonated −NH + 3 form when dissolved in water), an α-carboxylic acid group (which is in the deprotonated −COO − form when dissolved in water), and a side chain lysyl ((CH 2) 4 NH 2), classifying it as a basic, charged (at physiological pH), aliphatic amino acid .
  • Isoleucine (symbol Ile or I) is an α-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group (which is in the protonated −NH + 3 form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO − form under biological conditions), and a hydrocarbon side chain with a branch (a central carbon atom bound to three other carbon atoms). It is classified as a non-polar, uncharged (at physiological pH), branched-chain, aliphatic amino acid .

Scientific Research Applications

Biosynthesis and Metabolic Engineering

  • Biosynthetic Pathways : Lysyl-Isoleucine plays a crucial role in the biosynthesis of essential amino acids like L-threonine, L-lysine, L-methionine, and L-isoleucine themselves, which are significant in various applications including as food additives, cosmetic components, therapeutic agents, and animal feed additives (Park & Lee, 2010).
  • Metabolic Engineering : Research has focused on engineering microbial strains like Corynebacterium glutamicum for efficient production of these amino acids, emphasizing the importance of understanding the metabolic and regulatory mechanisms involved in their biosynthesis (Vogt et al., 2014).

Molecular Biology and Genetics

  • tRNA Synthesis and Modification : Lysyl-Isoleucine is involved in the modification of tRNA, specifically in the bacterial decoding system where it determines the codon and amino acid specificities of tRNAIle (Suzuki & Miyauchi, 2010).
  • Enzyme Studies : The study of enzymes like lysyl-tRNA synthetase (LysRS) reveals its role in catalyzing aminoacylation of tRNALys with various amino acids, including lysine and isoleucine, indicating its broader biological significance (Jakubowski, 1999).

Biomedical Research

  • Collagen Modification : Lysyl-Isoleucine is implicated in the process of collagen modification, as demonstrated by studies on lysyl hydroxylase isoforms which hydroxylate lysyl residues in collagenous sequences, influencing tissue development and repair (Valtavaara et al., 1998).

Material Science

  • Polymer Modification : Studies have explored the use of L-lysine and L-isoleucine as modifying agents for epoxy resins, impacting the properties of these materials, such as their friction behavior, which is critical in various industrial applications (Balan et al., 2017).

Nutritional Science

  • Animal Nutrition : Lysyl-Isoleucine is significant in the context of animal nutrition, especially in the development of high-lysine cereal crops, which are essential for improving the nutritional quality of plant-based feeds (Ferreira et al., 2005).

Safety and Hazards

The safety data sheet for Isoleucine suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3/c1-3-8(2)10(12(17)18)15-11(16)9(14)6-4-5-7-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIIKPHLJKUXGE-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426661
Record name Lysyl-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lysyl-Isoleucine

CAS RN

20556-13-2
Record name Lysyl-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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